![molecular formula C15H13ClFN3O4S B2362892 N-(3-chloro-4-methoxyphenyl)-6-fluoro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-3-carboxamide 1,1-dioxide CAS No. 1219340-56-3](/img/structure/B2362892.png)
N-(3-chloro-4-methoxyphenyl)-6-fluoro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-3-carboxamide 1,1-dioxide
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Description
“N-(3-chloro-4-methoxyphenyl)-6-fluoro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-3-carboxamide 1,1-dioxide” is a chemical compound that belongs to the class of 1,2,4-triazolo-thiadiazines . These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .
Molecular Structure Analysis
The molecular structure of 1,2,4-triazolo-thiadiazines, to which this compound belongs, is characterized by the fusion of a five-membered triazole ring with a six-membered thiadiazine ring . This structure allows for specific interactions with different target receptors, making it a precise pharmacophore with a bioactive profile .Chemical Reactions Analysis
While specific chemical reactions involving this compound were not found in the available literature, compounds of the 1,2,4-triazolo-thiadiazine class have been used as synthetic intermediates in the synthesis of various pharmaceuticals .Scientific Research Applications
Antimicrobial Properties
Research has demonstrated the synthesis and antimicrobial study of compounds related to the chemical structure of interest. Patel and Patel (2010) synthesized compounds from a lead molecule, showing antifungal and antibacterial activities, indicating potential applications in developing antimicrobial agents N. Patel & S. D. Patel, 2010.
Cancer Research
Compounds with a similar chemical framework have been evaluated for their potential in cancer treatment. Kamal et al. (2011) designed and synthesized compounds based on the scaffolds of benzothiadiazinyl hydrazinecarboxamides, showing moderate to good inhibitory activity against various cancer cell lines, suggesting a pathway for anticancer drug development A. Kamal et al., 2011.
Organic Synthesis and Catalysis
Khazaei et al. (2015) explored the use of N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide as a highly efficient and homogeneous catalyst for synthesizing 4H-pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives in water, showcasing its utility in green chemistry and organic synthesis A. Khazaei et al., 2015.
properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-6-fluoro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFN3O4S/c1-24-12-4-3-9(7-10(12)16)18-15(21)14-19-11-6-8(17)2-5-13(11)25(22,23)20-14/h2-7,14,19-20H,1H3,(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIGOAXRANZUCGL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2NC3=C(C=CC(=C3)F)S(=O)(=O)N2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFN3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methoxyphenyl)-6-fluoro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-3-carboxamide 1,1-dioxide |
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